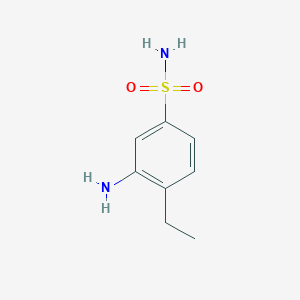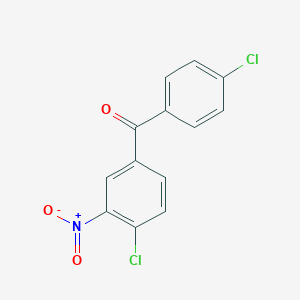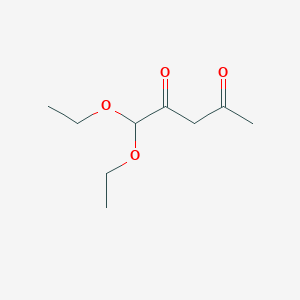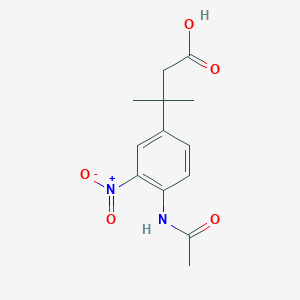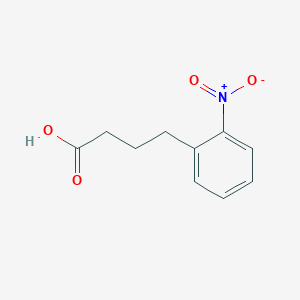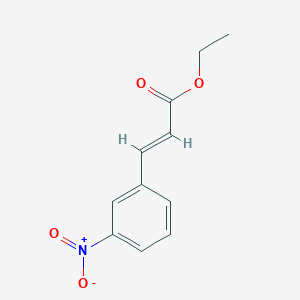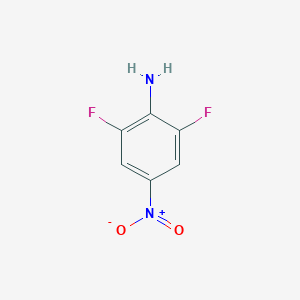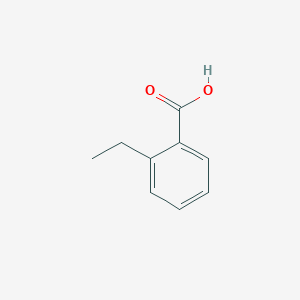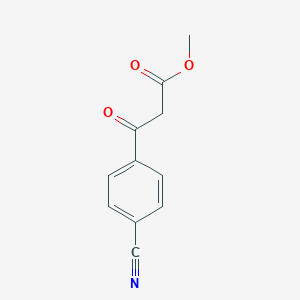
Methyl 3-(4-cyanophenyl)-3-oxopropanoate
Vue d'ensemble
Description
“Methyl 3-(4-cyanophenyl)-3-oxopropanoate” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that it may have similarities with other compounds that contain a cyanophenyl group12.
Synthesis Analysis
The synthesis of “Methyl 3-(4-cyanophenyl)-3-oxopropanoate” is not well-documented in the literature. However, a related compound, “Methyl (4-cyanophenyl)acetate”, has been synthesized from Methanol and 4-CYANOPHENYLACETIC ACID1.
Molecular Structure Analysis
The molecular structure of “Methyl 3-(4-cyanophenyl)-3-oxopropanoate” is not explicitly mentioned in the literature. However, the molecular formula of a similar compound, “Methyl 3-(4-cyanophenyl)acrylate”, is C11H9NO22.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “Methyl 3-(4-cyanophenyl)-3-oxopropanoate”. However, pyrazole derivatives, which may be structurally similar, have been studied for their antimicrobial activities against various pathogenic bacteria and fungal strains3.
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-(4-cyanophenyl)-3-oxopropanoate” are not well-documented. However, a similar compound, “Methyl 3-(4-cyanophenyl)acrylate”, has a molecular weight of 187.19 g/mol and a density of 1.15±0.1 g/cm32.
Applications De Recherche Scientifique
Synthesis and Antiproliferative Activity
"Methyl 3-(4-cyanophenyl)-3-oxopropanoate" is utilized in the synthesis of new compounds with potential antiproliferative activities. For instance, derivatives synthesized from this compound have been investigated for their cytotoxic properties, particularly targeting DNA gyrase-ATPase activity, indicating potential for cancer therapy applications (L. Yurttaş, A. Evren, Y. Özkay, 2022).
Liquid-Crystalline Properties
Research has demonstrated that derivatives of "Methyl 3-(4-cyanophenyl)-3-oxopropanoate" can form liquid-crystalline structures, which are crucial for the development of new materials with specific mesomorphic properties. These properties are particularly relevant for applications in displays and optical devices (K. Kreß, Martin Kaller, Kirill V. Axenov, Stefan Tussetschläger, S. Laschat, 2012).
Heterocyclic Compound Synthesis
The chemical has been utilized in the synthesis of heterocyclic compounds having a cyclopropyl substituent. These reactions open pathways for creating diverse molecular architectures that are significant in pharmaceutical and agrochemical research (N. Pokhodylo, V. Matiichuk, N. D. Obushak, 2010).
Wolff Rearrangement
It plays a role in the Wolff rearrangement reactions, facilitating the generation of ketenes that are intermediates in the synthesis of various organic compounds. This process is crucial for constructing complex molecules with application in medicinal chemistry (N. V. Rostovskii, M. Novikov, A. Khlebnikov, D. Yufit, 2017).
Material Science and Nanotechnology
In material science, derivatives of "Methyl 3-(4-cyanophenyl)-3-oxopropanoate" have been explored for their potential in creating high-performance polymers and nanodrugs designed for cancer therapy, demonstrating the compound's versatility in contributing to advancements in nanotechnology and biomedicine (Zi-Long Wang, Xian-yuan Liu, Yue Han, Ying Guo, Heng Zhou, Jun Wang, Wen‐bin Liu, T. Zhao, 2020); (Yasemin Budama-Kilinc, S. Kecel-Gunduz, Burak Ozdemir, Bilge Bicak, Gizem Akman, Busra Arvas, F. Aydogan, C. Yolacan, 2020).
Safety And Hazards
The safety and hazards associated with “Methyl 3-(4-cyanophenyl)-3-oxopropanoate” are not well-documented. However, a similar compound, “Methyl 3-(4-cyanophenyl)acrylate”, is known to be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation4.
Orientations Futures
The future directions for the study of “Methyl 3-(4-cyanophenyl)-3-oxopropanoate” are not well-documented. However, given the wide range of pharmacological activities exhibited by structurally similar pyrazole derivatives, further research into the properties and potential applications of “Methyl 3-(4-cyanophenyl)-3-oxopropanoate” could be beneficial3.
Propriétés
IUPAC Name |
methyl 3-(4-cyanophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)6-10(13)9-4-2-8(7-12)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWWAGHOXGSRRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374101 | |
| Record name | methyl 3-(4-cyanophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-cyanophenyl)-3-oxopropanoate | |
CAS RN |
101341-45-1 | |
| Record name | methyl 3-(4-cyanophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 101341-45-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

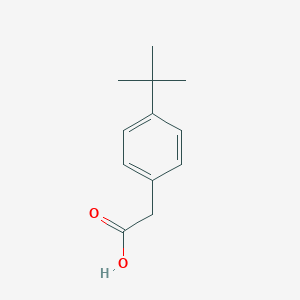
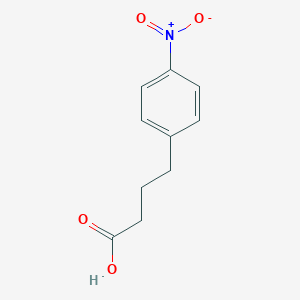
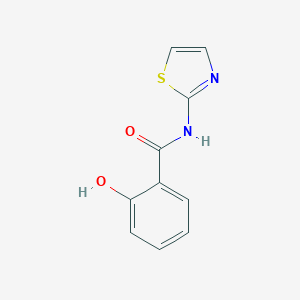
![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)
